Cas no 752939-83-6 (Methylthiopropa nimidamide)

Methylthiopropa nimidamide 化学的及び物理的性質
名前と識別子
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- 2-(methylsulfanyl)propanimidamide
- AKOS010959393
- 752939-83-6
- methylthiopropa nimidamide
- EN300-2962543
- SCHEMBL10946052
- Methylthiopropa nimidamide
-
- インチ: 1S/C4H10N2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H3,5,6)
- InChIKey: CUKZKDIALWRXTR-UHFFFAOYSA-N
- SMILES: S(C)C(C(=N)N)C
計算された属性
- 精确分子量: 118.05646950g/mol
- 同位素质量: 118.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 75.2Ų
Methylthiopropa nimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2962543-0.5g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-2962543-0.25g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-2962543-1.0g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-2962543-0.05g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-2962543-2.5g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-2962543-0.1g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-2962543-5.0g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-2962543-10.0g |
2-(methylsulfanyl)propanimidamide |
752939-83-6 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 |
Methylthiopropa nimidamide 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Methylthiopropa nimidamideに関する追加情報
Methylthiopropa Nimidamide (CAS No. 752939-83-6): A Comprehensive Overview
Methylthiopropa nimidamide, a compound with the chemical identifier CAS No. 752939-83-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and promising biological activities. The integration of thiopropyl and nimidamide moieties into its molecular framework has opened new avenues for therapeutic intervention, particularly in the realm of neurodegenerative diseases and inflammatory conditions.
The structural elucidation of Methylthiopropa nimidamide reveals a complex interplay of functional groups that contribute to its distinctive pharmacological profile. The presence of a thiopropyl group introduces sulfur atoms into the molecule, which are known to enhance binding affinity to biological targets. Simultaneously, the nimidamide moiety contributes to the compound's ability to modulate enzyme activity and cellular signaling pathways. This synergistic arrangement has been instrumental in developing novel therapeutic strategies.
Recent studies have highlighted the potential of Methylthiopropa nimidamide as a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that the compound can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by interacting with specific protein targets. Additionally, its ability to modulate glutamate receptor activity suggests its utility in managing neuroinflammation, which is a critical factor in the progression of these diseases.
In the context of inflammatory conditions, Methylthiopropa nimidamide has demonstrated promising anti-inflammatory properties. Preclinical studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by interacting with nuclear factor kappa B (NF-κB) pathways. This mechanism not only provides a potential therapeutic benefit but also underscores the compound's multifaceted pharmacological actions.
The synthesis and characterization of Methylthiopropa nimidamide have been refined through advanced chemical methodologies. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to ensure high purity and structural integrity. These analytical methods are crucial in confirming the identity and purity of the compound, which is essential for subsequent biological evaluations.
One of the most compelling aspects of Methylthiopropa nimidamide is its potential for drug development. Its unique chemical structure allows for modifications that can enhance its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. These attributes are critical for optimizing drug delivery systems and improving therapeutic efficacy. The compound's versatility has attracted interest from pharmaceutical companies seeking innovative molecules for preclinical and clinical trials.
Current research is also exploring the antimicrobial properties of Methylthiopropa nimidamide. Studies have shown that it can exhibit activity against certain bacterial strains by disrupting essential cellular processes. This finding opens up possibilities for developing new antibiotics or antiseptics that could address emerging antibiotic-resistant pathogens.
The safety profile of Methylthiopropa nimidamide is another area of active investigation. Toxicological studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies are essential for ensuring that the compound is suitable for human use and can be developed into a safe and effective therapeutic agent.
The future directions for Methylthiopropa nimidamide research are multifaceted. Ongoing studies aim to further elucidate its mechanism of action at a molecular level, identify additional therapeutic applications, and optimize its pharmacological properties through structure-activity relationship (SAR) studies. Collaborative efforts between academic researchers and industry scientists are expected to accelerate these endeavors.
In conclusion, Methylthiopropa nimidamide (CAS No. 752939-83-6) stands out as a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure, combined with recent advancements in synthetic chemistry and pharmacological research, positions it as a valuable candidate for further development in various medical fields. As research continues to uncover new insights into its properties and applications, Methylthiopropa nimidamide is poised to make significant contributions to modern medicine.
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